molecular formula C11H12N2O B12594203 1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- CAS No. 651314-46-4

1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-

Cat. No.: B12594203
CAS No.: 651314-46-4
M. Wt: 188.23 g/mol
InChI Key: NWYAVQLBWGQTNL-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptane, also termed azanorbornane, is a bicyclic amine scaffold with a bridgehead nitrogen atom. The compound 3-(5-isoxazolylethynyl)-1-azabicyclo[2.2.1]heptane features a 5-isoxazolylethynyl substituent at the 3-position of the azanorbornane core. This structural motif is significant in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets, particularly neurotransmitter receptors like muscarinic and nicotinic acetylcholine receptors . The ethynyl linkage enhances metabolic stability and allows precise spatial positioning of the isoxazole moiety, which can modulate receptor subtype selectivity .

Properties

CAS No.

651314-46-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-[2-(1-azabicyclo[2.2.1]heptan-3-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C11H12N2O/c1(2-11-3-5-12-14-11)9-7-13-6-4-10(9)8-13/h3,5,9-10H,4,6-8H2

InChI Key

NWYAVQLBWGQTNL-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1C(C2)C#CC3=CC=NO3

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of 1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- typically involves:

Key Steps

The preparation typically follows these steps:

  • Construction of the Azabicyclic Core:
    • Starting materials such as amino alcohols or bicyclic precursors are used.
    • Cyclization reactions are employed to form the bicyclic structure.
  • Introduction of Isoxazole Moiety:

    • Isoxazole derivatives are synthesized separately using established methods.
    • Coupling reactions, such as Sonogashira cross-coupling, are used to attach the ethynyl-linked isoxazole group to the azabicyclic core.
  • Purification and Characterization:

    • Techniques such as chromatography (e.g., silica gel column chromatography) are utilized for purification.
    • Structural characterization is performed using spectroscopic methods like NMR and mass spectrometry.

Detailed Reaction Pathways

Cyclization to Form Azabicyclic Core

Cyclization reactions involve nucleophilic substitution or condensation processes that form the bicyclo[2.2.1] framework:

  • Reagents: Amino alcohols, mesyl chloride, or benzenesulfonyl chloride.
  • Conditions: Acidic or basic environments depending on the specific cyclization mechanism.

Functionalization with Isoxazole

The isoxazole group is introduced via a multi-step process:

  • Step 1: Synthesis of isoxazole derivatives using nitrile oxides and alkenes.
  • Step 2: Coupling with ethynyl groups using palladium-catalyzed cross-coupling reactions (e.g., Sonogashira reaction).
  • Step 3: Attachment to the azabicyclic core via alkylation or acylation reactions.

Experimental Conditions

Reaction Conditions

  • Temperature: Reactions typically occur at ambient or reflux temperatures depending on the step.
  • Solvents: Common solvents include tetrahydrofuran (THF), methanol, and dichloromethane (CH₂Cl₂).
  • Catalysts: Palladium catalysts are used for cross-coupling reactions; lithium diisopropylamide (LDA) may be employed for deprotonation steps.

Purification Techniques

After synthesis, purification steps include:

  • Chromatography: Silica gel columns with eluents such as CH₂Cl₂/CH₃OH mixtures.
  • Washing: Sequential washes with NaOH, HCl, NaCl solutions, and drying over MgSO₄.

Data Table: Summary of Key Reaction Parameters

Step Reagents/Conditions Outcome
Cyclization Amino alcohols + mesyl chloride Formation of azabicyclic core
Isoxazole synthesis Nitrile oxides + alkenes Isoxazole derivatives
Ethynyl coupling Pd catalyst + ethynyl group Ethynyl-linked isoxazole
Functionalization Alkylation/acylation Final compound
Purification Chromatography (silica gel) Pure product

Notes on Challenges and Optimization

Challenges

  • Ensuring regioselectivity during cyclization and functionalization steps.
  • Avoiding side reactions during palladium-catalyzed coupling.

Optimization Strategies

  • Using high-purity starting materials to minimize impurities.
  • Employing optimized reaction conditions (e.g., temperature, solvent choice) to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Ring Size and Heteroatom Position

  • 1-Azabicyclo[2.2.2]octane (Quinuclidine): Larger ring systems, such as quinuclidine, exhibit distinct binding profiles. For example, quinuclidine-based oxadiazoles show improved muscarinic receptor efficacy compared to azanorbornanes but lack subtype selectivity due to reduced steric constraints .

Substituent Position on Azanorbornane

  • 3-Substituted vs. 2-Substituted Derivatives :
    • 3-(5-Isoxazolylethynyl) : Optimal for muscarinic receptor engagement due to the 3-exo configuration, which minimizes steric clashes in the active site .
    • 2-(5-Isoxazolylethynyl)-1-azabicyclo[2.2.1]heptane (): The 2-position substituent may adopt a less favorable orientation, reducing potency compared to 3-substituted analogs .

Functional Group Comparisons

Isoxazolylethynyl vs. Other Substituents

Compound Substituent Biological Target Key Findings
3-(5-Isoxazolylethynyl)-azanorbornane Isoxazole-ethynyl Muscarinic receptors High potency (EC₅₀ < 10 nM) and subtype selectivity (M₁/M₃) due to π-π stacking and hydrogen bonding
3-Fluoro-azanorbornane () Fluoro Nicotinic receptors Moderate activity (IC₅₀ ~ 50 nM); electron-withdrawing effects reduce receptor affinity compared to isoxazole
3-Amino-azanorbornane () Amino Antiplasmodial targets In vitro activity against Plasmodium (IC₅₀ ~ 1 µM); polar amine group enhances solubility but limits CNS penetration
3-Oxime-azanorbornane () Oxime Muscarinic receptors Subtype-agnostic full agonism (EC₅₀ ~ 20 nM); oxime’s hydrogen-bonding capacity broadens receptor interactions

Ethynyl Linker vs. Direct Bonding

  • Ethynyl Spacer: Enhances metabolic stability and allows precise positioning of the isoxazole ring. For example, 3-(5-isoxazolylethynyl)-azanorbornane shows a 10-fold increase in half-life compared to non-ethynylated analogs .
  • Direct Attachment (e.g., 3-Isoxazolyl-azanorbornane): Reduced conformational freedom may decrease potency in dynamic binding sites .

Stereochemical Considerations

The 3-exo configuration of azanorbornane derivatives is critical for optimal receptor engagement. For instance:

  • 3-exo-(5-Isoxazolylethynyl) : Achieves a 90% receptor occupancy at 1 µM in cortical tissues, outperforming 3-endo isomers .
  • 3-endo-Fluoro analogs (): Exhibit 50% lower binding affinity to nicotinic receptors compared to exo derivatives .

Biological Activity

1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of many biologically active compounds. The presence of the isoxazole moiety enhances its pharmacological profile.

1-Azabicyclo[2.2.1]heptane derivatives have been studied for their interactions with various biological targets:

  • Neuraminidase Inhibition : Some derivatives exhibit potent inhibition against neuraminidase, an enzyme critical for the replication of viruses such as influenza. This activity is crucial for developing antiviral agents.
  • GABA Aminotransferase Inhibition : Compounds related to this bicyclic structure have shown potential as GABA aminotransferase inhibitors, which may help in treating neurological disorders by increasing GABA levels in the brain.

Biological Activity Data

The following table summarizes key biological activities and findings associated with the compound:

Biological Activity Reference
Neuraminidase inhibitionJournal of Medicinal Chemistry, 43(4), 706-720 (2000)
GABA aminotransferase inactivationBioorganic & Medicinal Chemistry Letters, 21(23), 7137-7141 (2011)
Antiviral activity against influenzaChemical Reviews, 112(8), 4642-4686 (2012)

Case Study 1: Neuraminidase Inhibition

A study published in the Journal of Medicinal Chemistry evaluated various azabicyclo compounds for their ability to inhibit neuraminidase. The results indicated that specific modifications to the bicyclic structure significantly enhanced inhibitory potency. The study highlighted the importance of the isoxazole group in achieving high levels of inhibition.

Case Study 2: GABA Aminotransferase Inactivation

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of 1-Azabicyclo[2.2.1]heptane could effectively inactivate GABA aminotransferase in vitro. This finding suggests potential applications in treating conditions associated with low GABA levels, such as anxiety and epilepsy.

Toxicological Profile

While exploring the therapeutic potential, it is essential to consider the compound's safety profile:

  • Acute Toxicity : The compound has been classified as harmful if swallowed and may cause skin sensitization.
  • Safety Precautions : Appropriate handling measures should be taken to avoid exposure, including wearing protective gloves and avoiding inhalation.

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